molecular formula C12H12ClN5 B12225641 5-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine

5-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B12225641
M. Wt: 261.71 g/mol
InChI Key: YOIDJTAROQGITC-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrimidine ring substituted with a chloro group and an azetidine ring attached to a pyridine moiety. The unique structure of this compound makes it a potential candidate for various biological and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where the azetidine ring reacts with a pyridine derivative.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-oxides.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.

Uniqueness

5-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H12ClN5

Molecular Weight

261.71 g/mol

IUPAC Name

5-chloro-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C12H12ClN5/c13-9-5-15-12(16-6-9)17-10-7-18(8-10)11-3-1-2-4-14-11/h1-6,10H,7-8H2,(H,15,16,17)

InChI Key

YOIDJTAROQGITC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC3=NC=C(C=N3)Cl

Origin of Product

United States

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